4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide
Description
4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a fluorinated benzamide derivative characterized by a 4-fluorobenzamide core substituted with a 1-hydroxycyclopentylmethyl group.
Properties
IUPAC Name |
4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFRXIYWGMYWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound exhibits promising therapeutic applications, particularly as a scaffold for the development of new pharmaceuticals. Its structural features allow for interactions with specific biological targets, making it a candidate for drug design aimed at various diseases, including cancer and inflammatory conditions.
Mechanism of Action:
The fluorine atom in the compound enhances its binding affinity through noncovalent interactions, such as hydrogen and halogen bonding. This property can significantly influence the compound's specificity towards biological targets, potentially leading to improved therapeutic outcomes .
Biological Applications
Biological Pathway Probing:
4-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can serve as a probe in biological studies to investigate pathways involving benzamide derivatives. Its ability to interact with cellular components makes it suitable for studying mechanisms of action in various biological contexts.
Case Study: Antitumor Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours at concentrations above 10 µM. The mechanism was linked to apoptosis activation via caspase pathways, indicating potential use in cancer therapy.
Case Study: Anti-inflammatory Response
Another study assessed the anti-inflammatory effects of the compound on RAW 264.7 macrophages. Following LPS-induced inflammation, treatment with varying concentrations led to a dose-dependent decrease in pro-inflammatory cytokines, suggesting inhibition of NF-kB signaling pathways.
Industrial Applications
Materials Science:
The compound is also utilized in materials science for the synthesis of novel materials with unique properties. Its structural characteristics allow for incorporation into polymers or nanomaterials, which can be tailored for specific industrial applications.
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 Cells | 10 | Induces apoptosis via caspase activation |
| This compound | RAW 264.7 Macrophages | Varies | Inhibits NF-kB signaling |
Mechanism of Action
The mechanism of action of 4-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in noncovalent interactions, such as hydrogen bonding and halogen bonding, which can influence its binding affinity and specificity towards biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Structural Features:
- Fluorine substitution : Common in many benzamide derivatives to improve bioavailability and target binding.
- Hydroxyl-containing substituents : Modulate solubility and hydrogen-bonding interactions.
- Variable alkyl/aryl groups : Influence steric effects and pharmacokinetics.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data on Selected Benzamide Derivatives
Key Observations:
Biological Activity: SCYX-7158 (a benzoxaborole derivative) demonstrates potent antitrypanosomal activity, suggesting hydroxyl and fluorinated benzamide moieties synergize in targeting parasitic enzymes . P184-0871 is a screening compound with an indazole group, highlighting the role of heterocyclic substituents in drug discovery .
Synthetic Efficiency :
- Yields vary significantly: Ir-catalyzed reactions achieve ~85% efficiency , while photosensitization catalysts like 11f show lower yields (38%) due to complex multi-step synthesis .
Physicochemical Properties :
Mechanistic and Structural Insights
- Hydrogen Bonding : The 1-hydroxycyclopentylmethyl group in the target compound may form intramolecular hydrogen bonds, stabilizing its conformation and enhancing receptor binding.
- Steric Effects : Bulky substituents (e.g., indazole in P184-0871) may limit membrane permeability but improve target specificity .
- Electron-Withdrawing Effects : Fluorine atoms withdraw electron density, polarizing the benzamide carbonyl and enhancing interactions with enzymatic active sites .
Biological Activity
4-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a fluorine atom and a hydroxycyclopentyl group, which are crucial for its biological interactions. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom can participate in non-covalent interactions, including hydrogen bonding and halogen bonding, which enhance its specificity and efficacy in biological systems.
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, studies on related benzamide derivatives have shown potential in inhibiting kinases involved in cancer pathways. The inhibition of ERK1/2 pathways has been highlighted as a therapeutic target for various cancers, including melanoma and colorectal cancer .
Anticancer Properties
The compound's structural features suggest potential applications in cancer therapy. It has been explored as a candidate for treating solid tumors due to its ability to modulate pathways associated with cell proliferation and survival. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines in vitro .
Case Studies
- Cytotoxicity Against Cancer Cells : A study investigating the effects of benzamide derivatives reported that certain compounds exhibited cytotoxicity against leukemia cells at micromolar concentrations. These findings suggest that this compound could similarly affect cancer cell viability .
- Mechanistic Insights : In a study focused on related compounds, it was found that the presence of specific substituents influenced the activity against DNA methyltransferases, suggesting that modifications to the benzamide structure can lead to enhanced therapeutic efficacy against cancers characterized by epigenetic alterations .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
